molecular formula C9H10N2O2 B065180 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione CAS No. 191591-66-9

3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione

Cat. No. B065180
M. Wt: 178.19 g/mol
InChI Key: RNLGGWCYQSHSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has a unique chemical structure that makes it an interesting target for synthesis and further investigation. In

Mechanism Of Action

The mechanism of action of 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione is not fully understood. However, it has been suggested that this compound may act by modulating the activity of neurotransmitters, such as serotonin and dopamine. It has also been proposed that this compound may interact with ion channels in the brain, which could contribute to its anticonvulsant properties.

Biochemical And Physiological Effects

Studies have shown that 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione can have a number of biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. It has also been shown to decrease the levels of stress hormones, such as cortisol, which could contribute to its anxiolytic properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione in lab experiments is its unique chemical structure. This compound has a number of interesting properties that make it an attractive target for synthesis and further investigation. However, one of the limitations of using this compound is its relatively low solubility in water, which could make it difficult to work with in certain experimental conditions.

Future Directions

There are a number of future directions for research on 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione. One potential area of investigation is the development of new synthesis methods that could improve the yield and purity of this compound. Another potential direction is the investigation of the mechanism of action of this compound, which could provide insights into its therapeutic potential. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and schizophrenia.

Synthesis Methods

The synthesis of 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione has been reported in the literature. One of the most common methods involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with acid to obtain the final compound. Other methods have also been reported, including the use of different starting materials and reaction conditions.

Scientific Research Applications

3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione has been investigated for its potential therapeutic applications in various fields of research. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

191591-66-9

Product Name

3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-methyl-1,5,6,7-tetrahydropyrrolo[3,2-c]azepine-4,8-dione

InChI

InChI=1S/C9H10N2O2/c1-5-4-11-8-6(12)2-3-10-9(13)7(5)8/h4,11H,2-3H2,1H3,(H,10,13)

InChI Key

RNLGGWCYQSHSBU-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C(=O)NCCC2=O

Canonical SMILES

CC1=CNC2=C1C(=O)NCCC2=O

synonyms

Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-3-methyl- (9CI)

Origin of Product

United States

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